4-(7-Hydroxyindolizin-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-Hydroxyindolizin-2-yl)benzonitrile is a chemical compound with the molecular formula C15H10N2O It is known for its unique structure, which includes an indolizine ring system substituted with a hydroxy group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Hydroxyindolizin-2-yl)benzonitrile typically involves the reaction of indolizine derivatives with benzonitrile compounds. One common method includes the use of a palladium-catalyzed cross-coupling reaction between 7-hydroxyindolizine and a benzonitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(7-Hydroxyindolizin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-(7-Hydroxyindolizin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(7-Hydroxyindolizin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group and nitrile moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-(7-Hydroxyindolizin-3-yl)benzonitrile
- 4-(7-Methoxyindolizin-2-yl)benzonitrile
- 4-(7-Hydroxyindolizin-2-yl)benzamide
Uniqueness
4-(7-Hydroxyindolizin-2-yl)benzonitrile stands out due to its specific substitution pattern on the indolizine ring and the presence of both hydroxy and nitrile functional groups
Properties
CAS No. |
918960-17-5 |
---|---|
Molecular Formula |
C15H10N2O |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
4-(7-hydroxyindolizin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H10N2O/c16-9-11-1-3-12(4-2-11)13-7-14-8-15(18)5-6-17(14)10-13/h1-8,10,18H |
InChI Key |
XWONROYKGYYSDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN3C=CC(=CC3=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.